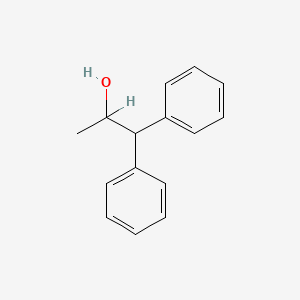

1,1-Diphenyl-2-propanol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1,1-diphenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDZAWYBXBHTHFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031184 | |

| Record name | 1,1-Diphenyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29338-49-6 | |

| Record name | α-Methyl-β-phenylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29338-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methyl-beta-phenylphenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029338496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29338-49-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Diphenyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methyl-β-phenylphenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1,1-Diphenyl-2-propanol (CAS: 29338-49-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diphenyl-2-propanol, identified by the CAS number 29338-49-6, is an organic compound belonging to the secondary alcohol class.[1] Its structure features a propanol (B110389) backbone with two phenyl groups attached to the first carbon atom.[2] This compound is typically a white crystalline solid at room temperature.[2] While not as extensively studied as some other pharmaceutical scaffolds, this compound serves as a valuable intermediate in the synthesis of more complex organic molecules, including potential pharmaceuticals and agrochemicals.[2] Its unique structural properties and reactivity make it a subject of interest in organic synthesis and material science. This guide provides a comprehensive overview of its known physicochemical properties, spectroscopic data, synthesis, and biological potential based on available literature.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, application in reactions, and analytical identification.

| Property | Value | Reference(s) |

| IUPAC Name | 1,1-diphenylpropan-2-ol | [1][2] |

| CAS Number | 29338-49-6 | [1][2][3][4][][6] |

| Molecular Formula | C₁₅H₁₆O | [1][2][3][4][] |

| Molecular Weight | 212.29 g/mol | [1][2][3][4][] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 59-63 °C | [3][6] |

| Boiling Point | 312.13 °C (estimate) | [3] |

| Density | 1.058 g/cm³ | [] |

Spectroscopic Profile

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound.

| Spectroscopic Technique | Characteristic Absorption | Description | Reference(s) |

| Infrared (IR) Spectroscopy | 3300-3500 cm⁻¹ (broad, strong) | This band is characteristic of the hydroxyl (-OH) group's stretching vibration. Its broadness indicates intermolecular hydrogen bonding between alcohol molecules. | [2] |

| UV-Visible Spectroscopy | 254-260 nm | This absorption band corresponds to the π→π* electronic transition within the aromatic phenyl rings. | [2] |

Note: While Nuclear Magnetic Resonance (NMR) spectroscopy is a standard technique for characterization, detailed spectral data for this compound was not available in the reviewed literature.[2]

Synthesis and Reactivity

Synthetic Approach

The synthesis of this compound can be achieved through various standard organic chemistry methods. A common and effective approach is the Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound. For this target molecule, the reaction between diphenylacetaldehyde (B122555) and methylmagnesium bromide provides a direct route.

Experimental Protocol: Grignard Synthesis of this compound

This protocol outlines a general procedure for the synthesis. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, magnesium turnings are covered with anhydrous diethyl ether. A solution of methyl bromide in diethyl ether is added dropwise to initiate the formation of methylmagnesium bromide.

-

Reaction: The flask containing the Grignard reagent is cooled in an ice bath. A solution of diphenylacetaldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred Grignard solution.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction mixture is cooled again in an ice bath and slowly quenched by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine.

-

Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Visualization: Synthetic Workflow

Caption: A flowchart illustrating the key stages of the Grignard synthesis.

Chemical Reactivity

This compound can undergo reactions typical of secondary alcohols:

-

Oxidation: It can be oxidized by common oxidizing agents to form the corresponding ketone, α,α-diphenylacetone.[2]

-

Dehydration: Under acidic conditions, it can undergo dehydration to form an alkene.[2]

Applications in Research and Development

The utility of this compound spans several areas:

-

Organic Synthesis: It serves as a key building block for constructing more complex molecules, including those with potential applications in pharmaceuticals and agrochemicals.[2]

-

Material Science: Some studies suggest that the compound may have self-assembling properties, making it a candidate for the development of novel supramolecular structures and materials.[2]

-

Research Chemical: It is used in laboratories for studying reaction mechanisms and can serve as a standard reference material in analytical chemistry.[2]

Biological and Pharmacological Profile

The biological activity of this compound is an area requiring more extensive investigation. The available literature suggests a limited range of potential activities.

-

Antimicrobial and Anti-inflammatory: It has been reported to exhibit moderate antibacterial properties and has been investigated as a potential anti-inflammatory agent.[2]

-

Antioxidant Activity: Limited research indicates that it may possess some antioxidant properties, although further studies are needed for confirmation.[2]

-

Pharmacological Potential: Its ability to interact with biological membranes makes it a compound of interest for further pharmacological studies.[2]

Signaling Pathways: A thorough review of the existing literature did not reveal any elucidated signaling pathways directly involving this compound. Therefore, a diagrammatic representation of a signaling pathway cannot be provided at this time. Research in this area is needed to understand its mechanism of action at a cellular level.

Experimental Protocol: Antibacterial Susceptibility Testing (General Method)

To evaluate the reported antibacterial activity, a standard method such as the broth microdilution assay can be used to determine the Minimum Inhibitory Concentration (MIC).

-

Inoculum Preparation: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing broth to achieve a range of final concentrations.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization: General Workflow for MIC Assay

Caption: A generalized workflow for determining antibacterial activity.

Conclusion

This compound (CAS 29338-49-6) is a well-defined chemical entity with established physicochemical and spectroscopic properties. Its primary value currently lies in its utility as a synthetic intermediate and a research chemical. While preliminary reports suggest potential biological activities, including antibacterial and anti-inflammatory effects, this area remains largely unexplored. There is a clear need for further in-depth pharmacological studies to validate these initial findings, elucidate any mechanisms of action, and determine the compound's potential for application in drug development and other fields.

References

An In-depth Technical Guide on the Physical Properties of 1,1-Diphenyl-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and spectroscopic properties of 1,1-Diphenyl-2-propanol (CAS No: 29338-49-6). The information is compiled for use in research, synthesis, and drug development applications, with a focus on quantitative data and standardized experimental methodologies.

Core Physical Properties

This compound is a white crystalline solid at room temperature.[1] Its key physical characteristics are summarized below, providing essential data for handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 29338-49-6 | [2][3] |

| Molecular Formula | C₁₅H₁₆O | [1][2] |

| Molecular Weight | 212.29 g/mol | [1][2] |

| Appearance | White Crystalline Solid | [1] |

| Melting Point | 59-62 °C | [2][4] |

| Boiling Point | 312.13 °C (Estimate) | [2][4] |

| Density | 1.0018 g/cm³ (Estimate) | [2][4] |

| Refractive Index | 1.5705 (Estimate) | [2][4] |

| pKa | 14.69 ± 0.20 (Predicted) | [2][4] |

Spectroscopic and Crystallographic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound shows characteristic absorption bands that confirm its functional groups.[1] A prominent feature is the hydroxyl (-OH) stretching vibration, which appears as a broad and strong absorption band in the 3300-3500 cm⁻¹ region.[1] The broadening of this peak is a direct result of intermolecular hydrogen bonding between the alcohol molecules.[1]

UV-Visible (UV-Vis) Spectroscopy

Due to its aromatic phenyl rings, this compound exhibits a characteristic absorption band in the UV-Vis spectrum at approximately 254-260 nm.[1] This absorption corresponds to the π→π* electronic transition within the aromatic system.[1]

X-ray Diffraction

X-ray diffraction studies provide precise information on the compound's three-dimensional structure and crystal packing.[1] this compound crystallizes in the monoclinic space group P21/c.[1] The determined cell parameters are a = 10.5 Å, b = 12.3 Å, c = 11.8 Å, and β = 95.2°.[1] The molecular structure reveals a dihedral angle of approximately 65-70° between the planes of the two phenyl groups.[1]

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of a solid compound's purity.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For pure crystalline solids, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely crushed. The powder is then packed into a capillary tube to a height of approximately 3 mm.[5]

-

Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus, such as a Vernier melt station or a traditional oil bath-based device.[5]

-

Measurement: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[5]

-

Purity Assessment: A sharp melting range (e.g., 1-2 °C) is indicative of high purity. Impurities typically depress the melting point and broaden the melting range.

Boiling Point Determination

While the boiling point for this compound is an estimate due to its high value, the standard protocol is as follows.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

-

Apparatus Setup: A simple distillation apparatus is assembled. The liquid sample is placed in a round-bottom flask with boiling chips to ensure smooth boiling. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.[5]

-

Heating: The flask is heated gently. As the liquid boils, its vapor rises and surrounds the thermometer bulb.[5]

-

Measurement: The temperature will rise and then stabilize as the vapor continuously condenses and is collected. This stable temperature is recorded as the boiling point.[5]

Solubility Assessment

Principle: Solubility is determined by the intermolecular forces between the solute and the solvent. The "like dissolves like" principle is a useful guideline, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[6][7]

Methodology:

-

Preparation: A series of test tubes are prepared, each containing 2 mL of a different solvent (e.g., water, ethanol, hexane, toluene).[6]

-

Addition of Solute: Approximately 100 mg of this compound is added to each test tube.[6]

-

Observation: Each tube is stirred or agitated vigorously. The solubility is observed and categorized as 'soluble' (most or all of the solid dissolves), 'partially soluble', or 'insoluble' (little to no solid dissolves).[6]

-

Expected Outcome: Given its structure with two non-polar phenyl groups and one polar hydroxyl group, this compound is expected to be poorly soluble in water but readily soluble in organic solvents like ethanol, acetone, and ethers.[8]

References

- 1. Buy this compound | 29338-49-6 [smolecule.com]

- 2. This compound CAS#: 29338-49-6 [m.chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | 29338-49-6 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. scribd.com [scribd.com]

- 8. sarchemlabs.com [sarchemlabs.com]

An In-Depth Technical Guide to 1,1-Diphenyl-2-propanol

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,1-Diphenyl-2-propanol, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is an organic compound featuring two phenyl groups attached to a propanol (B110389) backbone.[1] It belongs to the alcohol class of organic molecules.[1] At room temperature, it exists as a white crystalline solid and is utilized in various chemical syntheses.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C15H16O[1][2][3][4] |

| Molecular Weight | 212.29 g/mol [1][2][3][4] |

| CAS Number | 29338-49-6[1][2] |

| IUPAC Name | 1,1-diphenylpropan-2-ol[1] |

| Melting Point | 59-62 °C[2][5] |

| Canonical SMILES | CC(C(C1=CC=CC=C1)C2=CC=CC=C2)O[1] |

| InChI Key | BDZAWYBXBHTHFM-UHFFFAOYSA-N[1] |

| Topological Polar Surface Area | 20.2 Ų[4] |

| Rotatable Bond Count | 3[4] |

| Hydrogen Bond Donor Count | 1[4] |

| Hydrogen Bond Acceptor Count | 1[4] |

Conceptual Experimental Workflow: Synthesis and Characterization

The following section outlines a generalized experimental protocol for the synthesis and characterization of this compound. This workflow is a conceptual representation and specific laboratory conditions may vary.

Synthesis:

A common method for the synthesis of this compound involves the condensation of benzaldehyde (B42025) with phenylacetone.[1] This reaction provides a foundational pathway for obtaining the target molecule.

Purification:

Following the synthesis, the crude product is typically purified to remove unreacted starting materials and byproducts. Common purification techniques include recrystallization or column chromatography. The choice of solvent for recrystallization or the mobile phase for chromatography is crucial for achieving high purity.

Structural Characterization:

A battery of spectroscopic techniques is employed to confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are essential for elucidating the molecular structure. The proton NMR spectrum will show characteristic signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, and the methyl protons. The carbon NMR will confirm the presence of the correct number of carbon atoms in their respective chemical environments.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[1] A broad absorption band in the region of 3300-3500 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group.[1]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum of this compound will show a molecular ion peak at an m/z value corresponding to its molecular weight.[1]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum can provide information about the electronic transitions within the molecule. For this compound, absorption bands in the UV region are expected due to the presence of the phenyl groups.[1]

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Figure 1: Conceptual workflow for the synthesis and characterization of this compound.

Potential Applications and Further Research

This compound serves as a valuable intermediate in organic synthesis. Its structural motif is of interest in medicinal chemistry and materials science. Preliminary studies have suggested that it may possess antibacterial and anti-inflammatory properties, warranting further investigation into its pharmacological potential.[1] Additionally, its self-assembling properties in certain solvents open up possibilities for its use in the development of novel materials.[1] Future research could focus on the derivatization of this compound to explore new bioactive compounds and functional materials.

References

An In-depth Technical Guide to the Solubility of 1,1-Diphenyl-2-propanol in Organic Solvents

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1,1-Diphenyl-2-propanol in organic solvents. A thorough review of publicly available scientific literature and chemical databases indicates a lack of specific quantitative solubility data for this compound. Consequently, this document focuses on a qualitative assessment of its expected solubility based on its molecular structure and the principle of "like dissolves like." Furthermore, it offers a detailed, robust experimental protocol for the accurate determination of its solubility using the isothermal shake-flask method, which is widely regarded as the gold standard. This guide is intended to be a valuable resource for laboratory researchers, process chemists, and formulation scientists, enabling them to predict solubility behavior and precisely measure it for applications in synthesis, purification, and formulation.

Introduction to this compound

This compound is a secondary alcohol with the chemical formula C₁₅H₁₆O.[1] Its structure features a propanol (B110389) backbone with two phenyl groups attached to the first carbon atom. It exists as a white crystalline solid at room temperature with a melting point in the range of 59-62 °C.[1] This compound is utilized in various chemical syntheses and as a reference material in analytical chemistry. Understanding its solubility in different organic solvents is crucial for its effective use in reaction chemistry, purification processes like crystallization, and formulation development.

Qualitative Solubility Profile

Due to the absence of published quantitative data, the solubility of this compound can be predicted qualitatively by examining its molecular structure. The molecule possesses both polar and non-polar characteristics:

-

Polar Feature: A hydroxyl (-OH) group, which is capable of forming hydrogen bonds with polar and protic solvents.

-

Non-polar Features: Two phenyl rings and a hydrocarbon backbone, which contribute to a significant lipophilic (non-polar) character.

The principle of "like dissolves like" suggests that a solute will dissolve best in a solvent that has a similar polarity.[2]

-

Polar Protic Solvents (e.g., Ethanol (B145695), Methanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group of this compound is expected to interact strongly with these solvents, leading to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents have polar functional groups but do not donate hydrogen bonds. The polarity of these solvents will still allow for favorable dipole-dipole interactions with the hydroxyl group of the solute, suggesting significant solubility.

-

Non-polar Solvents (e.g., Toluene (B28343), Hexane, Diethyl Ether): The large, non-polar surface area provided by the two phenyl rings will lead to favorable van der Waals interactions with non-polar solvents. Solubility is expected to be high in aromatic solvents like toluene due to similar phenyl structures. While it should also be soluble in aliphatic solvents like hexane, the polarity of the hydroxyl group might slightly reduce its miscibility compared to purely non-polar compounds.

A structurally related compound, 1-phenyl-2-propanol, is known to be readily soluble in organic solvents such as ethanol and ether, which supports the expectation of good solubility for this compound in similar solvents.

Data Presentation

As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents is not available in the reviewed literature. For research and development purposes, it is highly recommended that this data be determined experimentally. The following table is provided as a template for presenting such experimentally determined data in a clear and structured format.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method |

| Example: Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Example: Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Example: Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Example: Hexane | 25 | Data to be determined | Data to be determined | Shake-Flask |

Experimental Protocol for Thermodynamic Solubility Determination

The isothermal shake-flask method is the most reliable technique for determining the thermodynamic equilibrium solubility of a solid compound.[3][4] The following protocol provides a detailed methodology for its implementation.

Principle

An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient duration to ensure that equilibrium is reached between the undissolved solid and the dissolved solute. Once at equilibrium, the saturated solution is separated from the excess solid, and the concentration of the dissolved solute is measured using a suitable analytical technique.

Materials and Equipment

-

Solute: this compound (powdered to increase surface area)

-

Solvents: High-purity organic solvents of interest

-

Apparatus:

-

Analytical balance

-

Glass vials or flasks with screw caps (B75204) or glass stoppers

-

Thermostatic shaker or incubator with agitation capabilities

-

Calibrated pipettes and syringes

-

Syringe filters (e.g., 0.45 µm PTFE) or centrifuge

-

Volumetric flasks

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer, or a gravimetric setup)

-

Step-by-Step Procedure

-

Preparation of Supersaturated Solution:

-

Weigh an amount of this compound that is known to be in excess of its expected solubility and add it to a glass vial.

-

Accurately add a known volume or mass of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period. A duration of 24 to 72 hours is typically sufficient to reach equilibrium.[3] It is advisable to measure the concentration at multiple time points (e.g., 24h, 48h, and 72h) to confirm that a stable plateau, indicating equilibrium, has been reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to rest at the same constant temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. Alternatively, the sample can be centrifuged at the same temperature, and the clear supernatant can be sampled.[3] This step is critical to avoid artificially high solubility readings.

-

-

Concentration Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method.

-

High-Performance Liquid Chromatography (HPLC): Ideal for its specificity and sensitivity. A calibration curve must be prepared using standard solutions of this compound of known concentrations.

-

UV-Vis Spectroscopy: A simpler method if the compound has a distinct chromophore and the solvent does not interfere with its absorbance. A calibration curve is also required.

-

Gravimetric Analysis: A known volume of the filtered supernatant can be evaporated to dryness, and the mass of the remaining solid residue can be measured. This method is less sensitive and requires careful execution to be accurate.

-

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the determination of thermodynamic solubility using the shake-flask method.

References

Spectroscopic Analysis of 1,1-Diphenyl-2-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,1-Diphenyl-2-propanol, a key chemical intermediate. The guide details predicted and characteristic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, presented in a clear and accessible format. Furthermore, it outlines standardized experimental protocols for acquiring such spectra, ensuring reproducibility and accuracy in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for this compound. This data is crucial for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.1 | Multiplet | 10H | Aromatic protons (C₆H₅) |

| ~ 4.5 | Quartet | 1H | CH |

| ~ 2.5 | Singlet (broad) | 1H | OH |

| ~ 1.2 | Doublet | 3H | CH₃ |

¹³C NMR (Carbon-13) NMR Data (Predicted)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~ 145 | Quaternary | Aromatic C (ipso) |

| ~ 128 | Tertiary | Aromatic CH |

| ~ 127 | Tertiary | Aromatic CH |

| ~ 126 | Tertiary | Aromatic CH |

| ~ 75 | Tertiary | CH-OH |

| ~ 55 | Quaternary | C(Ph)₂ |

| ~ 23 | Primary | CH₃ |

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Alcohol |

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | Aliphatic |

| 1600, 1495, 1450 | C=C stretch | Aromatic Ring |

| 1250 - 1000 | C-O stretch | Secondary Alcohol |

Mass Spectrometry (MS)

Predicted Mass Spectrum Fragmentation

| m/z | Interpretation |

| 212 | [M]⁺ (Molecular Ion) |

| 197 | [M - CH₃]⁺ |

| 194 | [M - H₂O]⁺ |

| 167 | [M - CH₃ - H₂O]⁺ or [M - C₂H₅O]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are designed to ensure high-quality, reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done manually or automatically.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the ¹H spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient.

-

For the ¹³C spectrum, acquire data using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) will be necessary to achieve a good signal-to-noise ratio.

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

If using a direct insertion probe, the sample is volatilized by heating in the ion source.

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at a specific m/z value.

-

The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of 1,1-Diphenyl-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 1,1-Diphenyl-2-propanol. It includes a detailed summary of spectral data, a standard experimental protocol for data acquisition, and a visual representation of the molecular structure and proton relationships to facilitate interpretation.

Molecular Structure and Proton Environments

This compound possesses a distinct molecular structure with four unique proton environments, each giving rise to a characteristic signal in the ¹H NMR spectrum. The presence of two phenyl groups, a hydroxyl group, a methine proton, and a methyl group results in a predictable yet informative spectral pattern.

¹H NMR Spectral Data Summary

The quantitative data for the ¹H NMR spectrum of this compound is summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are given in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ) / ppm | Multiplicity | Integration | Coupling Constant (J) / Hz |

| Methyl (-CH₃) | 1.3 - 1.4 | Doublet | 3H | 6.5 - 7.0 |

| Hydroxyl (-OH) | 2.5 - 3.0 | Broad Singlet | 1H | N/A |

| Methine (-CH) | 4.0 - 4.2 | Quartet | 1H | 6.5 - 7.0 |

| Aromatic (2 x C₆H₅) | 7.2 - 7.5 | Multiplet | 10H | N/A |

Note: The chemical shift of the hydroxyl proton can vary depending on concentration, solvent, and temperature.

Interpretation of the Spectrum

The ¹H NMR spectrum of this compound is consistent with its structure:

-

Methyl Protons (-CH₃): The signal for the three methyl protons appears as a doublet in the upfield region (1.3-1.4 ppm). This splitting pattern is due to coupling with the single adjacent methine proton, following the n+1 rule (1+1=2 peaks).

-

Methine Proton (-CH): The methine proton, being adjacent to both the hydroxyl group and the methyl group, appears as a quartet at 4.0-4.2 ppm. Its signal is split by the three neighboring methyl protons (3+1=4 peaks). The coupling constant of 6.5-7.0 Hz is identical to that of the methyl doublet, confirming their coupling relationship.

-

Aromatic Protons (-C₆H₅): The ten protons on the two phenyl rings are magnetically non-equivalent due to restricted rotation and their respective ortho, meta, and para positions. This results in a complex, overlapping multiplet in the downfield region of 7.2-7.5 ppm, which is characteristic for aromatic protons.

-

Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet between 2.5 and 3.0 ppm. Its broadness is a result of chemical exchange with trace amounts of water or acid in the solvent. This signal generally does not show coupling to adjacent protons.

Experimental Protocol: ¹H NMR Spectroscopy

This section outlines a standard methodology for acquiring a high-quality ¹H NMR spectrum of an organic compound like this compound.

4.1. Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-25 mg of this compound.[1]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃). Using a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[2][3] The volume of the solvent should be around 0.7-0.75 mL.[2]

-

Dissolution: Transfer the weighed sample into a clean, dry vial and add the deuterated solvent. Gently swirl the vial to ensure the sample is fully dissolved.

-

Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution.[1] This is achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1][2]

-

Final Volume Check: Ensure the final volume of the solution in the NMR tube is sufficient for the instrument, typically a height of 4-5 cm.

-

Capping: Cap the NMR tube to prevent solvent evaporation and contamination.

4.2. Instrument Setup and Data Acquisition

These steps are generalized for a modern Fourier Transform (FT) NMR spectrometer.

-

Sample Insertion: Insert the NMR tube into a spinner turbine and place it in the magnet.

-

Locking: The spectrometer's field frequency is "locked" onto the deuterium (B1214612) signal of the solvent. This step compensates for any magnetic field drift during the experiment.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming. This involves adjusting a series of shim coils to produce sharp, symmetrical peaks.

-

Tuning: The probe is tuned to the specific frequency of the proton nucleus to ensure maximum signal transmission and detection.

-

Parameter Setup: Set the acquisition parameters for a standard ¹H experiment. This includes setting the pulse angle (typically 90° for quantitative measurements), acquisition time, relaxation delay (to allow protons to return to equilibrium between pulses), and the number of scans (for a sample of this concentration, 8 to 16 scans are usually sufficient).

-

Acquisition: Start the acquisition to obtain the Free Induction Decay (FID), which is the time-domain signal.

4.3. Data Processing

-

Fourier Transform: The FID is converted from the time domain to the frequency domain via a Fourier Transform, resulting in the NMR spectrum.

-

Phasing: The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode with a flat baseline.

-

Referencing: The chemical shift axis is calibrated. This is typically done by setting the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like TMS to its known chemical shift (0 ppm).

-

Integration: The area under each peak is integrated to determine the relative ratio of protons giving rise to each signal.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

Visualizations

5.1. Molecular Structure and Proton Assignment

The following diagram illustrates the structure of this compound with its distinct proton environments labeled.

Caption: Structure of this compound with proton environments labeled.

5.2. Signal Coupling Relationship

This diagram illustrates the spin-spin coupling interactions between the methine and methyl protons.

Caption: Spin-spin coupling relationship in this compound.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 1,1-Diphenyl-2-propanol

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy data for 1,1-diphenyl-2-propanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and verification. This document presents quantitative data in a structured format, details the experimental protocol for data acquisition, and includes a visual representation of the molecular structure with its corresponding carbon assignments.

Data Presentation: 13C NMR Chemical Shifts

The 13C NMR spectrum of this compound was analyzed in deuterated chloroform (B151607) (CDCl3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The assignments of the carbon atoms are detailed in the table below.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (CH) | 51.06 |

| C2 (CHOH) | 77.2 (Overlapped with solvent) |

| C3 (CH3) | 22.75 |

| C4, C4' (Quaternary) | 144.65, 143.98 |

| C5, C5' (CH) | 129.86, 129.32 |

| C6, C6' (CH) | 129.00, 127.40 |

| C7, C7' (CH) | 126.41, 125.79 |

Note: The chemical shifts for the aromatic carbons can have overlapping signals and the precise assignment of each individual aromatic carbon may require further 2D NMR experiments. The values presented represent the distinct aromatic signals observed.

Experimental Protocol

The following section outlines a typical experimental protocol for acquiring the 13C NMR spectrum of this compound.

Sample Preparation:

A solution of this compound (approximately 10-50 mg) is prepared by dissolving the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). A small amount of tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm. The solution is then transferred to a 5 mm NMR tube.

Instrumentation:

A high-resolution NMR spectrometer, such as a Bruker Avance III HD 400 MHz or a similar instrument, equipped with a 5 mm broadband probe is used for data acquisition.

Data Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker spectrometer) is utilized.

-

Solvent: CDCl3

-

Temperature: 298 K (25 °C)

-

Observation Frequency: Approximately 100 MHz for 13C nuclei on a 400 MHz spectrometer.

-

Spectral Width: A spectral width of approximately 200-250 ppm is set to encompass all expected carbon resonances.

-

Acquisition Time: An acquisition time of 1-2 seconds is employed to ensure good digital resolution.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is used between pulses to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, though not strictly necessary for qualitative structural confirmation.

-

Number of Scans: The number of scans can range from 128 to 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

Data Processing:

The acquired Free Induction Decay (FID) is processed using appropriate NMR software (e.g., TopSpin, Mnova). The processing steps include:

-

Fourier Transformation: The FID is Fourier transformed to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced by setting the TMS signal to 0.00 ppm or the residual solvent peak of CDCl3 to 77.16 ppm.

-

Peak Picking: The chemical shifts of the individual peaks are identified and tabulated.

Mandatory Visualization

The following diagram illustrates the chemical structure of this compound with the numbering of the carbon atoms corresponding to the data presented in the table.

Caption: Molecular structure of this compound with carbon numbering.

An In-depth Technical Guide to the FT-IR Analysis of 1,1-Diphenyl-2-propanol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diphenyl-2-propanol is an organic compound of interest in various chemical syntheses. Structurally, it is a secondary alcohol featuring two phenyl groups attached to the same carbon atom adjacent to the hydroxyl-bearing carbon. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique ideal for identifying the primary functional groups within the molecule. By analyzing the absorption of infrared radiation, which induces molecular vibrations, FT-IR provides a unique spectral "fingerprint," enabling structural elucidation and quality assessment. This guide details the principles, expected spectral features, and experimental protocols for the comprehensive FT-IR analysis of this compound.

Principle of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When the frequency of incident infrared radiation matches the natural vibrational frequency of a particular bond or functional group, the molecule absorbs the radiation. This absorption results in a transition to a higher vibrational energy state. An FT-IR spectrometer measures the frequencies of absorbed radiation, presenting the data as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹). The position, intensity, and shape of the absorption bands in the spectrum are characteristic of the molecule's functional groups and overall structure.

Key Functional Groups and Expected Vibrational Frequencies

The structure of this compound contains three principal types of functional groups, each with distinct vibrational modes that are readily identifiable in an FT-IR spectrum: the hydroxyl group (-OH), the aromatic phenyl groups (C₆H₅), and the aliphatic hydrocarbon backbone (C-C and C-H bonds).

Data Presentation: FT-IR Spectral Data for this compound

The quantitative data regarding the characteristic vibrational frequencies for this compound are summarized in the table below. These wavenumbers are based on established group frequency correlations for alcohols and aromatic compounds.[1][2][3][4][5]

| Wavenumber Range (cm⁻¹) | Intensity & Shape | Vibration Type | Functional Group Assignment |

| 3650 - 3200 | Strong, Broad | O-H Stretching | Alcohol (-OH) |

| 3100 - 3000 | Medium to Weak, Sharp | C-H Stretching | Aromatic (sp² C-H) |

| 3000 - 2850 | Strong, Sharp | C-H Stretching | Aliphatic (sp³ C-H) |

| 1600 - 1450 | Medium to Weak, Sharp | C=C Stretching (in-ring) | Aromatic Phenyl Rings |

| ~1100 | Strong | C-O Stretching | Secondary Alcohol |

| 900 - 675 | Strong, Sharp | C-H Out-of-Plane Bending | Aromatic Phenyl Rings |

4.1 Interpretation of Key Spectral Regions

-

Hydroxyl (-OH) Region: The most prominent feature for an alcohol is the O-H stretching vibration, which typically appears as an intense and characteristically broad band in the 3650-3200 cm⁻¹ region.[1][3][4] The broadening is a direct result of intermolecular hydrogen bonding between alcohol molecules.

-

C-H Stretching Region: This region, from 3100-2850 cm⁻¹, provides clear evidence for both the aromatic and aliphatic components of the molecule. Aromatic C-H stretches from the two phenyl rings are expected as weaker, sharp peaks just above 3000 cm⁻¹.[1][3] In contrast, the aliphatic C-H stretches from the methyl and methine groups will appear as strong, sharp absorptions just below 3000 cm⁻¹.[1]

-

Aromatic "Fingerprint" Region: The presence of the phenyl groups is further confirmed by a series of absorptions. Medium-intensity C=C in-ring stretching vibrations are found between 1600-1450 cm⁻¹.[3][5] Additionally, strong C-H out-of-plane bending vibrations appear in the 900-675 cm⁻¹ range, which can sometimes provide information on the substitution pattern of the aromatic rings.[1]

-

C-O Stretching Region: The strong absorption band for the C-O stretching of a secondary alcohol like this compound is typically observed around 1100 cm⁻¹.[2] The exact position is diagnostic and helps distinguish it from primary or tertiary alcohols.

Experimental Protocols

The choice of sampling technique depends on the physical state of the sample. This compound is a solid at room temperature, making the KBr pellet method a standard choice. Attenuated Total Reflectance (ATR) is a modern, convenient alternative that requires minimal sample preparation.

5.1 Protocol 1: KBr Pellet Transmission Method

This method involves dispersing the solid sample within a matrix of potassium bromide (KBr), which is transparent to infrared radiation.[6][7]

-

Material Preparation: Ensure all equipment (agate mortar and pestle, die set) is meticulously clean and dry to prevent moisture contamination.[6][8] Use spectroscopy-grade KBr powder, dried in an oven and stored in a desiccator. Water has strong IR absorptions that can obscure sample peaks.[8]

-

Sample Grinding: Place approximately 1-2 mg of the this compound sample into the agate mortar. Grind the sample aggressively until it becomes a fine, fluffy powder.[6] This step is critical to reduce light scattering.

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Mix gently but thoroughly with the ground sample to ensure a uniform dispersion.[6][9]

-

Pellet Pressing: Transfer the mixture to the pellet die. Assemble the die and place it in a hydraulic press. Gradually apply pressure of approximately 8-10 metric tons.[8] Hold the pressure for 1-2 minutes to allow the KBr to fuse into a solid disc.[8]

-

Pellet Inspection and Analysis: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent. Place the pellet in the spectrometer's sample holder and collect the FT-IR spectrum.

5.2 Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a popular technique for analyzing solid and liquid samples directly with minimal preparation.[10][11]

-

Instrument Setup: Place the ATR accessory in the spectrometer's sample compartment.

-

Background Collection: Before analyzing the sample, collect a background spectrum with the clean, empty ATR crystal. This allows the instrument software to subtract any absorptions from the atmosphere (e.g., CO₂, H₂O) and the crystal itself.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal surface. Use the pressure arm to ensure firm and uniform contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the FT-IR spectrum of the sample. The typical spectral range is 4000-400 cm⁻¹.

-

Cleaning: After analysis, retract the pressure arm, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe.

Visualization of FT-IR Workflow

The logical workflow for performing an FT-IR analysis, from sample handling to final data interpretation, is illustrated in the diagram below.

Caption: Logical workflow for FT-IR analysis.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. The spectrum provides unambiguous evidence for the key functional groups present in the molecule. The characteristic broad O-H stretch, the distinct aromatic and aliphatic C-H stretches, and the strong C-O absorption band collectively form a unique spectral signature. By following the detailed experimental protocols outlined in this guide, researchers and scientists can reliably obtain high-quality FT-IR spectra for structural verification, purity assessment, and quality control in a drug development and research environment.

References

- 1. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 7. shimadzu.com [shimadzu.com]

- 8. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 9. scienceijsar.com [scienceijsar.com]

- 10. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 11. ssi.shimadzu.com [ssi.shimadzu.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1,1-Diphenyl-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1,1-diphenyl-2-propanol. Due to the absence of a publicly available mass spectrum for this specific compound, this document outlines a plausible fragmentation pathway based on established principles of mass spectrometry, including alpha-cleavage, dehydration, and fragmentation patterns of analogous secondary alcohols and diphenyl-substituted compounds. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing this compound and related structures in various experimental settings. The document includes a proposed fragmentation scheme, a quantitative data summary of predicted fragments, a detailed experimental protocol for acquiring a mass spectrum, and a visual representation of the fragmentation pathway using the DOT language.

Introduction

This compound is a secondary alcohol containing two phenyl substituents on the first carbon. Understanding its behavior under mass spectrometric analysis is crucial for its identification and structural elucidation in complex mixtures. Electron ionization (EI) mass spectrometry is a powerful technique for this purpose, as the resulting fragmentation pattern provides a unique fingerprint of the molecule's structure. This guide will explore the predicted fragmentation pathways of this compound.

Predicted Mass Spectrometry Fragmentation of this compound

The molecular weight of this compound (C₁₅H₁₆O) is 212.29 g/mol . Upon electron ionization, the molecule is expected to form a molecular ion (M⁺˙) at m/z 212. However, for many alcohols, the molecular ion peak is often weak or absent due to rapid fragmentation.[1][2][3] The primary fragmentation pathways predicted for this compound are alpha-cleavage and dehydration.[3][4]

Alpha-Cleavage

Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. For this compound, two primary alpha-cleavage routes are possible:

-

Cleavage of the C1-C2 bond: This would result in the loss of a methyl radical (•CH₃) to form a resonance-stabilized diphenylmethanol (B121723) cation at m/z 197 . Due to the high stability of the diphenylmethyl carbocation, this is predicted to be a very favorable fragmentation.

-

Cleavage of the C2-C3 bond: This would lead to the loss of a diphenylmethyl radical (•CH(C₆H₅)₂) and the formation of an acetaldehydyl cation at m/z 45 .

Between these two pathways, the formation of the m/z 167 ion via the loss of the propan-2-ol radical is predicted to be the most dominant fragmentation pathway. This is due to the exceptional stability of the diphenylmethyl carbocation, where the positive charge is delocalized over two phenyl rings. The formation of a highly stable cation is a major driving force in mass spectral fragmentation.[5][6][7][8]

Dehydration (Loss of Water)

A common fragmentation pathway for alcohols is the elimination of a neutral water molecule (H₂O), resulting in a fragment ion at [M-18]⁺˙ .[3][4][9] For this compound, this would lead to the formation of a radical cation of 1,1-diphenylpropene at m/z 194 .

Benzylic Cleavage and Further Fragmentation

The diphenylmethyl cation (m/z 167) is a key fragment and can undergo further fragmentation. A prominent fragment is expected at m/z 165 , arising from the loss of a hydrogen molecule (H₂) from the m/z 167 ion to form the highly stable fluorenyl cation. The tropylium (B1234903) ion at m/z 91 is also a common fragment in compounds containing benzyl (B1604629) groups, formed through rearrangement and cleavage of the diphenylmethyl structure.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound, their corresponding m/z values, and their proposed origin. The relative abundance is an estimation based on the predicted stability of the fragment ions.

| m/z | Proposed Fragment Ion | Proposed Origin | Predicted Relative Abundance |

| 212 | [C₁₅H₁₆O]⁺˙ | Molecular Ion | Very Low |

| 197 | [C₁₄H₁₃O]⁺ | M⁺˙ - •CH₃ (Alpha-cleavage) | Moderate |

| 194 | [C₁₅H₁₄]⁺˙ | M⁺˙ - H₂O (Dehydration) | Moderate |

| 167 | [C₁₃H₁₁]⁺ | M⁺˙ - •CH(OH)CH₃ (Alpha-cleavage) | High (Base Peak) |

| 165 | [C₁₃H₉]⁺ | [C₁₃H₁₁]⁺ - H₂ | High |

| 105 | [C₇H₅O]⁺ | Fragmentation of [C₁₄H₁₃O]⁺ | Moderate |

| 91 | [C₇H₇]⁺ | Rearrangement and cleavage | Moderate |

| 77 | [C₆H₅]⁺ | Phenyl cation | Moderate |

| 45 | [C₂H₅O]⁺ | M⁺˙ - •CH(C₆H₅)₂ (Alpha-cleavage) | Low |

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathways of this compound.

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727) or ethyl acetate.

-

Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the same solvent for calibration.

-

Sample Extraction (from a matrix): For solid samples, use an appropriate extraction method such as sonication or Soxhlet extraction with a suitable solvent. For liquid samples, a simple dilution may be sufficient. An internal standard can be added for quantitative analysis.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection: 1 µL, splitless mode.

-

Inlet Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 300 °C.

-

Hold: 5 minutes at 300 °C.

-

-

MSD Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Scan Range: m/z 40-450.

Conclusion

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: Fragmentation in mass spectrometry [orgspectroscopyint.blogspot.com]

- 9. whitman.edu [whitman.edu]

An In-depth Technical Guide to the Synthesis of 1,1-Diphenyl-1-propanol from Benzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1-diphenyl-1-propanol, a tertiary alcohol, from benzophenone (B1666685). The primary and most efficient method detailed herein is the Grignard reaction, a cornerstone of organic chemistry for the formation of carbon-carbon bonds.[1] This document outlines the reaction mechanism, a detailed experimental protocol, key quantitative data for characterization, and necessary safety precautions.

Reaction Principle and Pathway

The synthesis is achieved via the nucleophilic addition of an ethyl Grignard reagent (ethylmagnesium bromide) to the electrophilic carbonyl carbon of benzophenone. The Grignard reagent is prepared in situ from the reaction of bromoethane (B45996) with magnesium metal in an anhydrous ether solvent. The subsequent reaction with benzophenone forms a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final tertiary alcohol, 1,1-diphenyl-1-propanol.[1][2]

Caption: Overall reaction scheme for the synthesis of 1,1-diphenyl-1-propanol.

Quantitative Data

Physicochemical Properties of 1,1-Diphenyl-1-propanol

The key physical and chemical properties of the target compound are summarized below.

| Property | Value |

| CAS Number | 5180-33-6[3][4] |

| Molecular Formula | C₁₅H₁₆O[3][4] |

| Molecular Weight | 212.29 g/mol [3] |

| Appearance | Colorless to pale yellow solid[3] |

| Density | 1.06 g/cm³[3][4] |

| Boiling Point | 342.6 °C at 760 mmHg[3][4] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); low solubility in water. |

Predicted Spectroscopic Data for 1,1-Diphenyl-1-propanol

The following tables outline the expected signals in the IR, ¹H NMR, and ¹³C NMR spectra for the successful identification and characterization of 1,1-diphenyl-1-propanol.

Table 2.1: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3550-3200 (broad) | O-H stretch | Alcohol |

| 3100-3000 (sharp) | C-H stretch | Aromatic (sp²) |

| 3000-2850 (sharp) | C-H stretch | Aliphatic (sp³) |

| 1600, 1495, 1450 | C=C stretch | Aromatic Ring |

| 1200-1000 | C-O stretch | Tertiary Alcohol |

Table 2.2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.2 | Multiplet | 10H | Aromatic protons (2 x -C₆H₅) |

| ~2.3-2.5 | Singlet | 1H | Hydroxyl proton (-OH) |

| ~2.1-2.3 | Quartet (q) | 2H | Methylene protons (-CH₂) |

| ~0.8-1.0 | Triplet (t) | 3H | Methyl protons (-CH₃) |

Table 2.3: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~145-148 | Quaternary | Aromatic C (ipso, attached to carbinol) |

| ~128-129 | Tertiary | Aromatic C (ortho) |

| ~127-128 | Tertiary | Aromatic C (para) |

| ~126-127 | Tertiary | Aromatic C (meta) |

| ~78-80 | Quaternary | Carbinol carbon (-C-OH) |

| ~35-37 | Secondary | Methylene carbon (-CH₂) |

| ~8-10 | Primary | Methyl carbon (-CH₃) |

Experimental Protocol

This protocol details the synthesis of 1,1-diphenyl-1-propanol. Critical Note: Grignard reagents are extremely sensitive to water. All glassware must be rigorously dried (e.g., flame-dried or oven-dried overnight) and the reaction must be conducted under an inert, anhydrous atmosphere (e.g., nitrogen or argon).[1][2] Anhydrous solvents are mandatory.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium Turnings | 24.31 | 1.46 g | 0.06 |

| Bromoethane | 108.97 | 6.54 g (4.4 mL) | 0.06 |

| Benzophenone | 182.22 | 9.11 g | 0.05 |

| Anhydrous Diethyl Ether | 74.12 | ~150 mL | - |

| Sulfuric Acid (6M) | 98.08 | ~50 mL | - |

| Saturated NaCl (aq) | - | ~30 mL | - |

| Anhydrous MgSO₄ | 120.37 | ~5 g | - |

| Iodine | 253.81 | 1 small crystal | (catalyst) |

Synthesis Workflow

Caption: Experimental workflow for the synthesis of 1,1-diphenyl-1-propanol.

Step-by-Step Procedure

Part A: Preparation of Ethylmagnesium Bromide

-

Assemble a three-necked round-bottom flask, equipped with a magnetic stirrer, a reflux condenser topped with a drying tube (containing CaCl₂), and a pressure-equalizing dropping funnel. Flame-dry all glassware under a flow of nitrogen or argon and allow it to cool to room temperature.

-

Place the magnesium turnings (1.46 g) and a single crystal of iodine into the flask.

-

Add 20 mL of anhydrous diethyl ether to the flask.

-

In a separate dry flask, prepare a solution of bromoethane (4.4 mL) in 30 mL of anhydrous diethyl ether and pour this solution into the dropping funnel.

-

Add approximately 2 mL of the bromoethane solution to the magnesium. The reaction should initiate within minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and grey. If the reaction does not start, gently warm the flask with a heat gun.

-

Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, gently reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The final mixture should appear cloudy grey.

Part B: Reaction with Benzophenone

-

While the Grignard reagent is being prepared, dissolve benzophenone (9.11 g) in 50 mL of anhydrous diethyl ether in a separate flask.

-

After the Grignard formation is complete, cool the reaction flask to 0 °C using an ice-water bath.

-

Slowly add the benzophenone solution dropwise from the dropping funnel to the stirred Grignard reagent over 30 minutes. A color change and the formation of a precipitate will be observed.

-

Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

Part C: Workup and Purification

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Very slowly and carefully, add 50 mL of 6M sulfuric acid dropwise to quench the reaction and dissolve the magnesium salts. This is an exothermic process; ensure slow addition to control the evolution of heat and gas.

-

Transfer the mixture to a separatory funnel. Separate the two layers.

-

Extract the aqueous layer twice with 25 mL portions of diethyl ether.

-

Combine all organic layers and wash with 30 mL of saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol-water or hexanes, to obtain pure 1,1-diphenyl-1-propanol. An expected yield is typically in the range of 30-40%, though this is highly dependent on maintaining anhydrous conditions.[5]

References

The Formation of 1,1-Diphenyl-2-propanol: A Mechanistic and Methodological Guide

For Immediate Release

This technical guide provides an in-depth exploration of the synthesis of 1,1-Diphenyl-2-propanol, a tertiary alcohol of significant interest in organic synthesis. The core of this document focuses on the prevalent and efficient method of its formation: the Grignard reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the reaction mechanism, a comprehensive experimental protocol, and a summary of key analytical data.

Core Synthesis Route: The Grignard Reaction

The most common and effective method for synthesizing this compound is through the nucleophilic addition of an ethyl Grignard reagent to benzophenone (B1666685). This reaction is a classic example of the Nobel Prize-winning Grignard reaction, a powerful tool for carbon-carbon bond formation.[1][2] The overall reaction is as follows:

Benzophenone + Ethylmagnesium Bromide → this compound

The reaction proceeds in two main stages: the formation of the Grignard reagent and its subsequent reaction with the ketone, followed by an acidic workup.

Reaction Mechanism

The formation of this compound via the Grignard reaction involves a two-step mechanism after the initial formation of the ethylmagnesium bromide reagent.

-

Nucleophilic Attack: The highly polar carbon-magnesium bond in ethylmagnesium bromide results in a carbanionic character on the ethyl group. This potent nucleophile attacks the electrophilic carbonyl carbon of benzophenone. The pi-bond of the carbonyl group breaks, and the electrons are pushed to the oxygen atom, forming a magnesium alkoxide intermediate.

-

Protonation: The reaction mixture is then treated with a weak acid, typically an aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid, in a step known as the workup. The alkoxide intermediate is protonated to yield the final product, this compound, and magnesium salts which are subsequently removed.

Quantitative Data

Below is a summary of the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆O | [3][4] |

| Molecular Weight | 212.29 g/mol | [3][4] |

| CAS Number | 29338-49-6 | [3][4] |

| Melting Point | 59-62 °C | [4] |

| Appearance | White to off-white crystalline solid |

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound, crucial for its identification and characterization.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.18 - 7.55 | m | 10H | Aromatic protons |

| 4.45 | q | 1H | -CH(OH)- |

| 2.15 | s | 1H | -OH |

| 0.85 | d | 3H | -CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| 146.4, 144.9 | Quaternary Aromatic C |

| 128.3, 128.2, 126.8, 126.5, 126.3, 125.9 | Aromatic CH |

| 78.9 | -C(OH)- |

| 17.3 | -CH₃ |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3440 (broad) | O-H stretch (alcohol) |

| 3060, 3020 | C-H stretch (aromatic) |

| 2970, 2930 | C-H stretch (aliphatic) |

| 1490, 1445 | C=C stretch (aromatic) |

| 1060 | C-O stretch (alcohol) |

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the Grignard reaction. All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent the quenching of the highly reactive Grignard reagent.[2]

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

Benzophenone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

5% Hydrochloric acid (optional for workup)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-